3-Methylthiomorpholin-4-amine 1,1-dioxide
Description
3-Methylthiomorpholin-4-amine 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Applications in Chemical Synthesis
Molecular Interactions and Reactivity
The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, closely related to 3-Methylthiomorpholin-4-amine 1,1-dioxide, demonstrates high reactivity, capable of integrating amines into the diene system. This reactivity paves the way for the creation of aminodinitrobutadienes and leads to rearrangements forming novel compounds like 3-methylene-4-nitro-1,1-dioxo-2,3-dihydrothiophen-2-ylideneazinic acid ammonium salt (Efremova et al., 2004).
Synthesis of Derivatives
A study discusses the synthesis of various N-substituted thiomorpholine-1,1-dioxides, including 4-amino-thiomorpholine-1,1-dioxide, from 1,4-thioxane-1,1-dioxide. This process showcases the versatility of thiomorpholine derivatives in reacting with different amines and aldehydes to yield a range of compounds, highlighting the compound's potential in chemical synthesis (Asinger et al., 1981).
Interactions with Amines
The interaction of 3-methyl-4-nitro-3-thiolene-1,1-dioxide with various amines leads to deprotonation and the formation of ammonium thiolene nitronates, as evidenced by thorough spectroscopy analysis. This interaction and the resulting compounds are crucial for understanding the chemical behavior and potential applications of these molecular structures (Efremova et al., 2013).
Potential Environmental Applications
Carbon Dioxide Utilization
The efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions demonstrates the potential of this compound derivatives in environmental applications, particularly in carbon capture and utilization strategies (Jing Xu et al., 2011).
Pollutant Removal
The functionalization of similar amine compounds with graphene oxide has been explored for the enhanced removal of dyes and heavy metals from wastewater, indicating the potential of this compound in environmental remediation (Dan Chen et al., 2016).
Properties
IUPAC Name |
3-methyl-1,1-dioxo-1,4-thiazinan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNWUDZEDWLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949365 | |
Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26494-77-9 | |
Record name | 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26494-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthiomorpholin-4-amine 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026494779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiomorpholin-4-amine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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